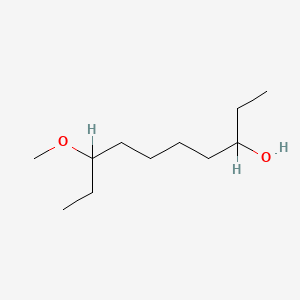
8-Methoxy-3-decanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-decanol is an organic compound with the molecular formula C11H24O2. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is notable for its methoxy group (-OCH3) attached to the eighth carbon and a hydroxyl group on the third carbon of the decane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-decanol can be achieved through several methods. One common approach involves the reaction of 8-methoxy-1-decanol with a suitable reducing agent to yield this compound. Another method includes the use of Grignard reagents, where 8-methoxy-1-decanol reacts with a Grignard reagent followed by hydrolysis to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-decanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methoxy-3-decanone or 8-methoxy-3-decanal.
Reduction: Formation of 8-methoxydecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxy-3-decanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-decanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Decanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
8-Methoxy-1-decanol: Has the methoxy group on the eighth carbon but the hydroxyl group on the first carbon.
8-Methoxy-2-decanol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness
8-Methoxy-3-decanol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
30571-74-5 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
8-methoxydecan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
CCNVDTKQLXRGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(CC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















